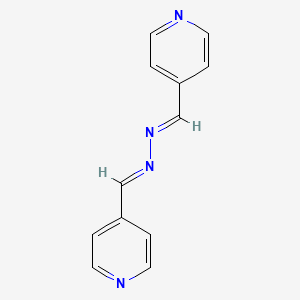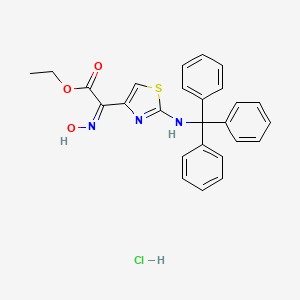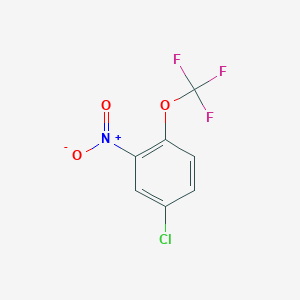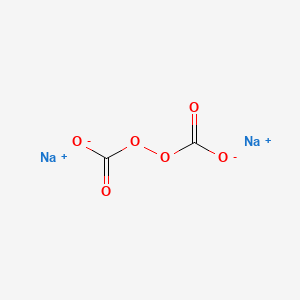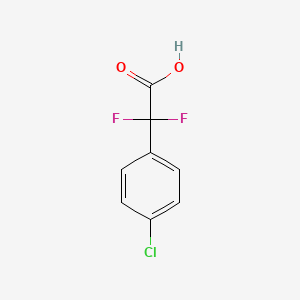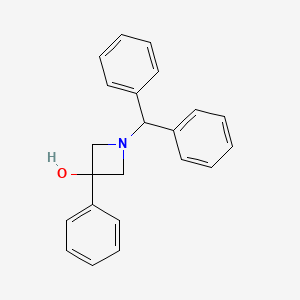
1-(二苯甲基)-3-苯基-3-氮杂环丁醇
描述
This would involve identifying the compound’s chemical structure, its class (e.g., is it an alkaloid, a steroid, etc.), and its known uses or roles.
Synthesis Analysis
This would involve detailing the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve discussing the compound’s molecular structure, including its functional groups, its stereochemistry, and any interesting structural features.Chemical Reactions Analysis
This would involve discussing the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve discussing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.科学研究应用
1. Application in the Synthesis of β-lactam Antibiotics
- Summary of the Application: Diphenylmethyl (DPM) is a carboxyl protecting group often used in the synthesis of β-lactam antibiotics .
- Methods of Application: A continuous flow method has been developed to remove DPM for β-lactam antibiotics using cresol in a microreactor .
- Results or Outcomes: This method is more efficient, faster, and yields higher results for removing DPM, which has been beneficial for the production of β-lactam antibiotics .
2. Application in Organocatalysis
- Summary of the Application: Small organic molecules, known as organocatalysts, have gained increasing importance recently. They are less toxic, less polluting, and more economically viable than the organometallic catalysts that dominate asymmetric synthesis .
- Methods of Application: Organocatalysis involves the use of small organic molecules to activate substrates, whether these substrates are electrophiles or nucleophiles .
- Results or Outcomes: Organocatalysis has existed for a long time, and one of the earliest known organocatalyzed described reactions is the use of cinchona alkaloids for the HCN (hydrogen cyanide) addition to aldehydes .
3. Application in Transition-Metal Catalysis
- Summary of the Application: IPr* (IPr* = 1,3-bis (2,6-bis (diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene) has emerged as a powerful highly hindered and sterically-flexible ligand platform for transition-metal catalysis .
- Methods of Application: The availability of various IPr* and CAAC templates offers a significant potential to expand the existing arsenal of NHC ligands to electron-rich bulky architectures with critical applications in metal stabilization and catalysis .
- Results or Outcomes: The ligands are strongly electron-rich, bulky and flexible around the N-Ar wingtip .
4. Application in Synthesis of β-Lactam Antibiotics
- Summary of the Application: Diphenylmethyl (DPM) is a carboxyl protecting group which is often used in the synthesis of β-lactam antibiotics .
- Methods of Application: A continuous flow method has been developed to remove DPM for β-lactam antibiotics using cresol in a microreactor .
- Results or Outcomes: This method is a more efficient, faster and higher-yield method for removing DPM, which has been tested in several marketed β-lactam antibiotics .
5. Application in Metal Salt Screening
- Summary of the Application: Diphenylmethyl ethers have been used in metal salt screening, with PdCl2 being the most effective catalyst for the protection of hydroxyl groups .
- Methods of Application: The process involves the use of PdCl2 as a catalyst to protect hydroxyl groups as their diphenylmethyl ethers .
- Results or Outcomes: The method affords almost quantitative yields of the desired product .
6. Application in Microreactor Development
- Summary of the Application: Diphenylmethyl (DPM) is often used in the synthesis of β-lactam antibiotics, and its removal is a critical step in the process . Microreactors are being developed due to their ability to perform safer, more efficient, and selective chemical transformations .
- Methods of Application: A continuous flow method has been developed to remove DPM for β-lactam antibiotics using cresol in a microreactor .
- Results or Outcomes: The method is more efficient, faster, and yields higher results for removing DPM, which has been beneficial for the production of β-lactam antibiotics .
安全和危害
This would involve discussing any known safety concerns or hazards associated with the compound, such as its toxicity, its flammability, or any precautions that need to be taken when handling it.
未来方向
This would involve discussing potential future research directions, such as new synthetic methods, new applications, or new reactions.
Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound like “1-(Diphenylmethyl)-3-phenyl-3-azetidinol”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, they can often help you access these resources.
属性
IUPAC Name |
1-benzhydryl-3-phenylazetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c24-22(20-14-8-3-9-15-20)16-23(17-22)21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,21,24H,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYWZZWPRDEWHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439395 | |
| Record name | 1-BENZHYDRYL-3-PHENYLAZETIDIN-3-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Diphenylmethyl)-3-phenyl-3-azetidinol | |
CAS RN |
40320-62-5 | |
| Record name | 1-BENZHYDRYL-3-PHENYLAZETIDIN-3-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



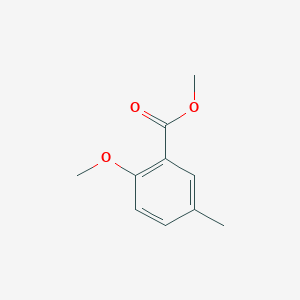
![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1600303.png)
![Methyl imidazo[1,5-a]pyridine-8-carboxylate](/img/structure/B1600305.png)
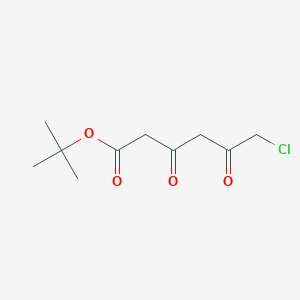
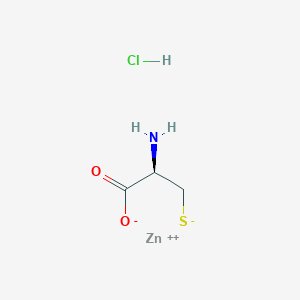
![1-Oxaspiro[2.4]heptane-2-methanol](/img/structure/B1600311.png)
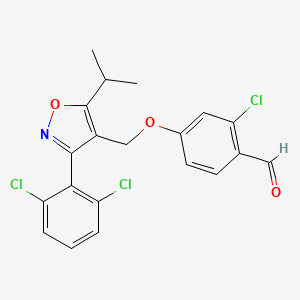
![Tetraethyl [2,2'-bipyridine]-4,4'-diylbis(phosphonate)](/img/structure/B1600314.png)
![4-[2-(2-bromophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]Pyridine](/img/structure/B1600315.png)
